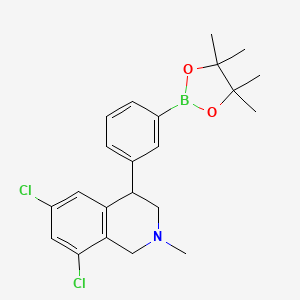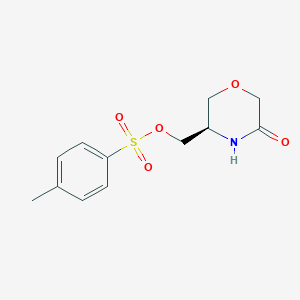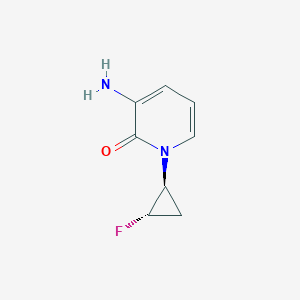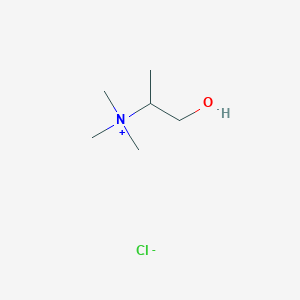
(2-Hydroxy-1-methylethyl)trimethylammonium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Hydroxy-N,N,N-trimethylpropan-2-aminium chloride is an organic compound with the molecular formula C6H15ClNO. It is a quaternary ammonium compound, characterized by the presence of a positively charged nitrogen atom. This compound is typically found as a white crystalline powder and is highly soluble in water. It is used in various scientific and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: 1-Hydroxy-N,N,N-trimethylpropan-2-aminium chloride can be synthesized through a multi-step process. One common method involves the reaction of N,N,N-trimethylpropan-2-amine with hydrochloric acid. The reaction proceeds as follows:
Step 1: N,N,N-trimethylpropan-2-amine is dissolved in an appropriate solvent, such as ethanol.
Step 2: Hydrochloric acid is slowly added to the solution while maintaining the temperature at around 0-5°C.
Step 3: The reaction mixture is stirred for several hours, allowing the formation of 1-Hydroxy-N,N,N-trimethylpropan-2-aminium chloride.
Step 4: The product is then isolated by filtration and recrystallized from a suitable solvent to obtain pure 1-Hydroxy-N,N,N-trimethylpropan-2-aminium chloride.
Industrial Production Methods: In industrial settings, the production of 1-Hydroxy-N,N,N-trimethylpropan-2-aminium chloride often involves large-scale batch reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The final product is typically dried and packaged for distribution.
化学反応の分析
Types of Reactions: 1-Hydroxy-N,N,N-trimethylpropan-2-aminium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The chloride ion can be substituted with other anions, such as iodide or bromide.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halide exchange reactions are typically carried out in aqueous or alcoholic solutions.
Major Products Formed:
Oxidation: N-oxides of 1-Hydroxy-N,N,N-trimethylpropan-2-aminium chloride.
Reduction: Secondary or tertiary amines.
Substitution: 1-Hydroxy-N,N,N-trimethylpropan-2-aminium iodide or bromide.
科学的研究の応用
1-Hydroxy-N,N,N-trimethylpropan-2-aminium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is employed in the study of cell membrane dynamics and ion transport mechanisms.
Medicine: It is investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: The compound is used in the formulation of cleaning agents, disinfectants, and personal care products.
作用機序
The mechanism of action of 1-Hydroxy-N,N,N-trimethylpropan-2-aminium chloride involves its interaction with biological membranes and proteins. The positively charged ammonium group allows the compound to bind to negatively charged sites on cell membranes, altering membrane permeability and disrupting cellular processes. This property makes it effective as an antimicrobial agent, as it can disrupt the cell membranes of bacteria and other microorganisms.
類似化合物との比較
- 1-Hydroxy-N,N,N-trimethylpropan-2-aminium iodide
- 1-Hydroxy-N,N,N-trimethylpropan-2-aminium bromide
Comparison: 1-Hydroxy-N,N,N-trimethylpropan-2-aminium chloride is unique due to its chloride ion, which influences its solubility and reactivity. Compared to its iodide and bromide counterparts, the chloride variant is more commonly used in industrial applications due to its lower cost and higher availability. The iodide and bromide variants, however, may offer different reactivity profiles and are used in specific niche applications.
特性
分子式 |
C6H16ClNO |
|---|---|
分子量 |
153.65 g/mol |
IUPAC名 |
1-hydroxypropan-2-yl(trimethyl)azanium;chloride |
InChI |
InChI=1S/C6H16NO.ClH/c1-6(5-8)7(2,3)4;/h6,8H,5H2,1-4H3;1H/q+1;/p-1 |
InChIキー |
DRYJEGLKHMOYLS-UHFFFAOYSA-M |
正規SMILES |
CC(CO)[N+](C)(C)C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Methylisothiazolo[5,4-d]pyrimidin-4-amine](/img/structure/B12944448.png)
![Benzoic acid, 3-[3-(2,3-dichlorophenyl)-2,4-dioxo-1-imidazolidinyl]-](/img/structure/B12944460.png)

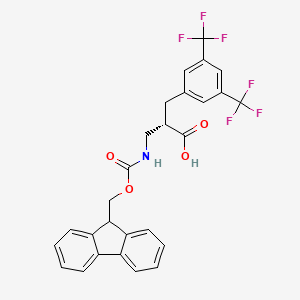
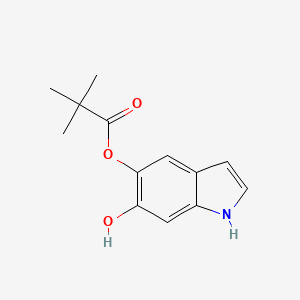
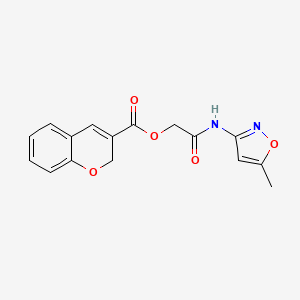
![Benzo[c]isothiazole-5-carboxylic acid](/img/structure/B12944483.png)
![(5S,5aR,8aR,9S)-5-[[(4aR,7R,8R,8aS)-7,8-dihydroxy-2-thiophen-2-yl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B12944485.png)
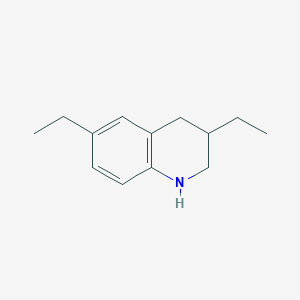
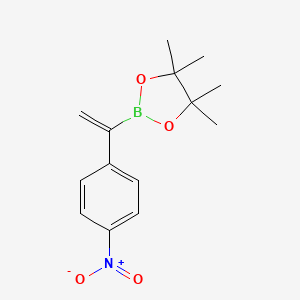
![1-[2-(Diethylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12944491.png)
